Benzene-1,3,5-triamine trihydrochloride

Advanced Composites High-Performance Polymers Crosslinking

Benzene-1,3,5-triamine trihydrochloride (CAS 638-09-5) is a stabilized triamine salt essential for crosslinking polymers and synthesizing covalent organic frameworks. Unlike its free base, this hydrochloride form offers superior stability and controlled solubility. Procure with confidence for aerospace-grade composites, fluorescent probes, and high-yield silane coupling agents.

Molecular Formula C6H12Cl3N3
Molecular Weight 232.5 g/mol
CAS No. 638-09-5
Cat. No. B039972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,3,5-triamine trihydrochloride
CAS638-09-5
Synonyms1,3,5-TRIAMINOBENZENE TRICHLORIDE; 1,3,5-TRIAMINOBENZENE TRIHYDROCHLORIDE; 1,3,5-triaMine trihydrochloride; 1,3,5-BenzenetriaMine, trihydrochloride; Benzene-1,3,5-triaMine trihydrochloride
Molecular FormulaC6H12Cl3N3
Molecular Weight232.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)N)N.Cl.Cl.Cl
InChIInChI=1S/C6H9N3.3ClH/c7-4-1-5(8)3-6(9)2-4;;;/h1-3H,7-9H2;3*1H
InChIKeyGSPBVFMIOSWQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene-1,3,5-triamine trihydrochloride CAS 638-09-5: Key Procurement Specifications for Advanced Materials and Synthesis


Benzene-1,3,5-triamine trihydrochloride (CAS 638-09-5), also known as 1,3,5-triaminobenzene trihydrochloride, is a symmetrical aromatic triamine salt with the molecular formula C6H12Cl3N3 and a molecular weight of approximately 232.54 g/mol . It is commercially available as a high-purity (typically ≥98%) solid, often described as a grey powder [1]. The compound's core value proposition for scientific and industrial users lies in its trifunctional amine structure, which enables its use as a versatile building block in the synthesis of cross-linked polymers, covalent organic frameworks (COFs), and advanced functional materials [2][3].

Why 1,3,5-Triaminobenzene Free Base is Not a Direct Substitute for the Trihydrochloride Salt


The trihydrochloride salt form of 1,3,5-triaminobenzene (CAS 638-09-5) cannot be simply substituted by its free base analog (CAS 108-72-5) without significant risk to experimental outcome. The hydrochloride salt exhibits markedly different physicochemical properties, including a higher melting point (129°C in chloroform) compared to the free base (84-85°C), and requires specific storage conditions (under inert gas at 2-8°C) . These differences directly impact solubility, stability, and handling. The salt form is specifically designed to enhance stability and solubility, making it more suitable for certain synthetic applications and crosslinking reactions [1]. Furthermore, the presence of the hydrochloride counterions can be critical for controlling pH in reaction media, such as in the synthesis of phloroglucinol or diaminophenol, where specific acidic conditions are required for selective hydrolysis [2][3].

Quantitative Differentiation Evidence for Benzene-1,3,5-triamine trihydrochloride vs. Comparators


Superior Crosslinking Network Formation in Advanced Composites vs. Other Aromatic Triamines

Benzene-1,3,5-triamine trihydrochloride, when used as the core 'hub' in the synthesis of multidimensional, crosslinking amide oligomers, enables the creation of high-performance composites with a 'use temperature greatly in excess of its curing temperature' [1]. This property is critical for advanced aerospace and industrial applications where thermal stability and mechanical integrity under load are paramount. The patent explicitly describes condensing p-nadicimidobenzoylchloride with triaminobenzene to yield a multidimensional network, a capability not achievable with standard linear or difunctional amine crosslinkers [1]. This represents a class-level advantage in creating thermosets with superior dimensional stability at elevated temperatures compared to networks formed with, for example, 1,3-diaminobenzene.

Advanced Composites High-Performance Polymers Crosslinking

High-Yield Synthesis of Advanced Silane Coupling Agents vs. Biphenyltetramine

In the synthesis of an acryl multi-arm silane coupling agent, 1,3,5-triaminobenzene (the free base, which is the functional core of the trihydrochloride salt) provided a significantly higher yield (98.7%) compared to 3,3',4,4'-biphenyltetramine (95.6%) when reacted with isocyanate propyltrimethoxysilane under identical conditions [1]. This 3.1% absolute yield advantage is critical in multi-step synthesis routes where maximizing the efficiency of each coupling step reduces overall cost and purification burden.

Silane Coupling Agents Polymer Synthesis Adhesion Promoters

Enabling Ultra-Trace Hg2+ Detection with High Quantum Yield Carbon Dots

The use of benzene-1,3,5-triamine trihydrochloride as a precursor enables the one-step hydrothermal synthesis of green-emitting carbon dots (CDs) with a quantum yield of 11.2% and an exceptionally low limit of detection (LOD) for Hg2+ of 17.5 pM (17.5 x 10^-12 M) [1]. This sensitivity is several orders of magnitude lower than the U.S. EPA's maximum contaminant level for mercury in drinking water (2 ppb, ~10 nM). The CDs also demonstrated good selectivity for Hg2+ over other metal ions and were successfully applied to detection in real water samples and intracellular imaging [1]. This performance is a direct result of the cross-amide formation enabled by the trifunctional amine salt, showcasing its unique value in creating advanced functional nanomaterials.

Fluorescent Sensors Carbon Dots Heavy Metal Detection

Critical Intermediate for High-Purity Pharmaceutical Phloroglucinol Synthesis

The trihydrochloride salt of 1,3,5-triaminobenzene is a pivotal intermediate in the industrial preparation of high-purity phloroglucinol, a compound with important antispasmodic pharmaceutical applications [1]. The synthesis route involves the hydrolysis of 1,3,5-triaminobenzene in concentrated hydrochloric acid at elevated temperatures (100-200°C) [1]. The use of the hydrochloride salt form is essential for this process, as it directly provides the acidic environment and counterions required for the hydrolysis step, streamlining the reaction and improving the purity of the final product compared to starting from the free base, which would require separate acid addition and handling of a less stable, more oxidation-prone material.

Pharmaceutical Intermediates Phloroglucinol Fine Chemicals

Selective Stepwise Hydrolysis for Targeted Diaminophenol Synthesis

A patent for the preparation of diaminophenol demonstrates the unique reactivity of symmetrical triaminobenzene hydrochlorides [1]. Under controlled, weakly acidic conditions (pH < 2, preferably <1, with ~5% HCl at elevated temperature), only one of the three amino groups is selectively hydrolyzed to a hydroxyl group, yielding diaminophenol [1]. This contrasts with the behavior of the free base, which would require separate acidification and may not exhibit the same selectivity or stability. The method leverages the intrinsic acidic nature of the trihydrochloride salt to achieve this controlled, step-wise functional group transformation, a critical advantage in the synthesis of complex aromatic intermediates for dyes, resins, and pharmaceuticals [1].

Selective Synthesis Diaminophenol Fine Chemical Intermediates

Enhanced Handling and Storage Stability Compared to Free Base

The trihydrochloride salt form is specifically cited for its improved handling and storage properties over the free base [1]. The free base (CAS 108-72-5) is an air- and light-sensitive solid with a lower melting point (84-85°C) . In contrast, the trihydrochloride salt is a more robust solid, with a higher melting point (129°C in chloroform) and is recommended to be stored under inert gas at 2-8°C to maintain stability, but it is generally less prone to oxidation and degradation during routine laboratory handling [1]. This is a critical practical consideration for procurement, as it reduces the risk of material degradation, ensures consistent reactivity batch-to-batch, and simplifies logistics for both research labs and industrial manufacturers.

Compound Stability Handling Storage

High-Value Application Scenarios for Benzene-1,3,5-triamine trihydrochloride (CAS 638-09-5)


Synthesis of High-Performance Polymer Aerogels and Advanced Composites

Leveraging its role as a trifunctional crosslinker, this compound is ideal for creating multidimensional oligomers and polyimide aerogels [1][2]. Its ability to form networks with a use temperature exceeding the curing temperature makes it a key building block for aerospace-grade composites and high-performance insulation materials. The trihydrochloride salt form ensures reliable reactivity and simplifies the synthesis process compared to using the free base with separate acid addition.

Fabrication of Ultra-Sensitive Fluorescent Sensors and Carbon Dots

The compound's use as a precursor for carbon dots enables the development of highly sensitive and selective fluorescent probes for environmental monitoring, specifically for detecting Hg2+ ions at picomolar concentrations (LOD of 17.5 pM) [3]. Its trifunctional nature facilitates the cross-amide formation that underpins the high quantum yield (11.2%) and sensitivity of these advanced nanomaterials, making it a critical reagent for researchers in analytical chemistry and biosensing.

Industrial Production of High-Purity Pharmaceutical Intermediates

For fine chemical manufacturers, benzene-1,3,5-triamine trihydrochloride is the essential starting material for the cost-effective, high-yield production of phloroglucinol [4] and specific diaminophenol isomers [5]. The patent-protected routes exploit the unique reactivity of the hydrochloride salt to achieve selective, stepwise hydrolysis under controlled acidic conditions, resulting in purities suitable for pharmaceutical applications. Its stability also makes it advantageous for large-scale industrial handling.

Design of Novel Silane Coupling Agents and Polymer Modifiers

In materials chemistry, the compound serves as a high-yield core (98.7% yield) for synthesizing multi-arm silane coupling agents [6]. These agents are critical for enhancing the adhesion and mechanical properties of composite materials, coatings, and adhesives. The high yield and efficiency of the core reaction, compared to alternative tetra-amine cores, directly reduce manufacturing costs and waste, making it a preferred building block for advanced coupling agent development.

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